molecular formula C4H10ClNO2S B1306192 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 51642-03-6

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1306192
CAS No.: 51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride involves multiple steps. One common method includes the reaction of thiocyanate ester with tert-butylamine to form thioaminopropanone, which is then reduced, acylated, and treated with hydrochloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It activates the NRF2-driven transcription, which is a key pathway in the cellular response to oxidative stress . This activation leads to the expression of antioxidant response elements (ARE), which help in reducing oxidative damage and inflammation.

Comparison with Similar Compounds

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383576
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-03-6
Record name 51642-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
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